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Formation Enthalpy of Y-Ni Intermetallic Phases

The table below summarizes the standard formation enthalpies (AHx) per formula unit for various Y-Ni

compounds from first-principles calculations, allowing for a direct comparison of their relative stability [1]

[2].
Compound Formation Enthalpy (kJ/mol)
NiY -49.00
Ni2Y -48.50
NisY -47.25
NisY -46.50
NizY2 -45.85
Ni17Y2 -44.35
NiYs -43.50
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Compound Formation Enthalpy (kJ/mol)

Ni2Y3 -42.50

Note: These values are calculated computationally. NiY has the lowest (most negative) formation enthalpy,

indicating it is the most thermodynamically stable phase among those listed [1] [2].

Experimental and Computational Methodologies

The data in the table and supporting information were obtained through specific experimental and

computational protocols.

¢ First-Principles Calculations [1] [2]: This computational method uses density functional theory
(DFT) to solve quantum mechanical equations from first principles, requiring only atomic numbers
and crystal structures as inputs. The process for determining formation enthalpy is outlined below:

Start: Define Crystal
Structures of Phases

l

1. Perform DFT Calculations
(Total Energy)

l

[2. Calculate Reference Energ}j

of Pure Elements (Ni, Y)

l

3. Compute Formation Enthalpy
AH_f = E_compound - X E_elements

l

4. Analyze Stability
(More negative AH_f = More stable)
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¢ Electromotive Force (EMF) Measurements [3]: This experimental technique uses a solid-state
electrochemical cell with a CaF:z electrolyte. The EMF generated by the cell is measured over a
temperature range (900 to 1225 K), and the Gibbs free energy of formation is derived from this
voltage. The enthalpy of formation is then determined from the temperature dependence of the Gibbs

free energy.

Interpretation and Further Research

¢ Stability Trend: The data confirms that NisY is a stable compound with a significantly negative
formation enthalpy. Its stability is moderate compared to other phases; NiY and NizY are calculated
to be more stable [1] [2].

e Model Predictions vs. Experiment: One experimental study noted that while values predicted by
semi-empirical models (Miedema, Watson-Bennett) are useful, they can show a scatter of about
+50% compared to measured values [3].

e Accessing More Data: For a more comprehensive dataset, you can consult curated collections of
experimental formation enthalpies, such as the one published in Scientific Data, which compiles
measurements from decades of calorimetry experiments [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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